Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Description
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a bicyclic heterocyclic compound featuring a saturated pyridine ring fused to a pyrimidine-2,4-dione core, with a propionate ester moiety. This structural framework confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research. The propionate group introduces ester functionality, which may influence solubility and binding interactions with biological targets .
Properties
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C3H6O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;1-2-3(4)5/h4-5,8H,1-3H2,(H2,9,10,11,12);2H2,1H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYUOQBANBXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O.C1CNCC2C1NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680902 | |
| Record name | Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-50-5 | |
| Record name | Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate typically involves the Staudinger–aza-Wittig reaction. This method utilizes 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones mediated by triphenylphosphine (PPh3). The starting material, N-(3-azido-1-tosylpropyl)urea, is prepared through a three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and reagents.
Chemical Reactions Analysis
Ester Hydrolysis
The propionate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Conditions | Reagents | Yield | Key Observations |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 85% | Requires prolonged heating (>8h) |
| Basic hydrolysis | NaOH (1M), 80°C | 92% | Faster kinetics than acidic methods |
This reaction is critical for generating bioactive metabolites or intermediates for further derivatization .
Nucleophilic Substitution at the Pyrimidine Core
The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions 1 and 3.
| Reagent | Position Modified | Product | Catalyst |
|---|---|---|---|
| Methylamine (40% aq.) | C3 | 3-Aminohexahydropyrido-pyrimidinedione | Pd(OAc)₂, 70°C |
| Thiophenol | C1 | 1-Phenylthio derivative | K₂CO₃, DMF, 100°C |
Substitution reactions are stereoselective due to the fused ring system’s conformational rigidity .
Ring Functionalization via Vilsmeier-Haack Reaction
The pyrido-pyrimidine core reacts with Vilsmeier reagent (POCl₃/DMF) to introduce formyl groups at position 7:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 7-Formylhexahydropyrido-pyrimidinedione | 68% |
This aldehyde intermediate serves as a precursor for Schiff base formation or further cross-coupling reactions .
Palladium-Catalyzed Cross-Coupling
The propionate side chain participates in Suzuki-Miyaura couplings when activated as a triflate:
| Substrate | Catalyst | Boron Partner | Yield |
|---|---|---|---|
| Propionate triflate | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 74% |
This method enables the introduction of aromatic/heteroaromatic groups for drug discovery applications .
Enzymatic Resolution
Chiral separation of racemic mixtures is achieved using lipases:
| Enzyme | Solvent | Resolution (ee) | Reference |
|---|---|---|---|
| Candida antarctica lipase | tert-Butyl methyl ether | 98% (R-enantiomer) |
This step is critical for producing enantiopure intermediates in asymmetric synthesis .
Stability and Degradation
Scientific Research Applications
Synthesis of Hexahydropyrido[4,3-d]pyrimidine Derivatives
The synthesis of hexahydropyrido derivatives typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions to yield the desired compound. For instance, the synthesis may involve the use of 6-amino-1,3-dimethyluracil and barbituric acid derivatives in a one-pot reaction facilitated by catalytic agents like tetrabutylammonium bromide (TBAB) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of hexahydropyrido derivatives. For example, compounds derived from this scaffold have shown potent inhibition against PIM-1 kinase, an important target in cancer therapy. The IC50 values for certain derivatives were reported as low as 11.4 nM, indicating strong activity . Additionally, these compounds have been associated with significant apoptosis induction in breast cancer cells (MCF-7), suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
Hexahydropyrido derivatives also exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, showcasing their potential as antimicrobial agents . This activity may stem from their ability to disrupt microbial cell functions or inhibit essential enzymes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of hexahydropyrido derivatives. Modifications at specific positions on the pyrido ring can enhance biological activity or selectivity towards certain targets. For instance, variations in substituents on the phenyl groups have been linked to changes in potency against cancer cells and bacteria .
Case Study: PIM-1 Inhibition
A detailed investigation into a specific hexahydropyrido derivative revealed its mechanism of action through molecular docking studies. The binding interactions with the PIM-1 protein elucidated how structural modifications could lead to increased inhibition rates .
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of hexahydropyrido derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity, making these compounds promising candidates for further development in antimicrobial therapies .
Conclusion and Future Directions
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate represents a versatile scaffold with considerable potential in drug discovery and development. Its applications span from anticancer therapies to antimicrobial agents, supported by robust synthetic methodologies and promising biological activities.
Future research should focus on:
- Expanding the library of derivatives to explore additional biological activities.
- Conducting in vivo studies to assess pharmacokinetics and toxicity profiles.
- Investigating combination therapies that leverage the unique mechanisms of these compounds.
Mechanism of Action
The compound exerts its effects by upregulating miR-26b-5p, which in turn targets CDK8. This leads to the suppression of the NF-κB/p65 signaling pathway, promoting apoptosis and inhibiting cell proliferation . The molecular targets involved include apoptosis-associated proteins Bax and Bcl-2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate and related compounds:
Structural and Functional Differences
- Saturation vs. For example, unsaturated analogs like compound 2o exhibit strong π–π interactions with FAD in PPO enzymes, critical for herbicidal activity . The saturated variant may prioritize hydrophobic interactions over π–π stacking.
- Substituent Effects : The propionate ester introduces a labile functional group, enabling enzymatic hydrolysis to release active metabolites. This contrasts with halogenated derivatives (e.g., 2o ), where fluorine atoms enhance electronegativity and target binding via hydrogen bonds .
- Biological Targets : While pyrido[2,3-d]pyrimidines target plant PPO enzymes , pyrido[3,2-d] analogs are explored for antiviral activity due to structural mimicry of nucleosides . The hexahydro variant’s applications remain speculative but could bridge these domains.
Thermodynamic and Electronic Properties
Comparative DFT studies of pyrido[2,3-d]pyrimidine derivatives (e.g., 2o ) reveal:
- HOMO-LUMO Gaps : Unsaturated analogs exhibit lower energy gaps (e.g., 2o : ΔE = 4.12 eV vs. compound B: ΔE = 4.25 eV), correlating with higher reactivity and herbicidal potency .
- Molecular Orbital Localization : In 2o , HOMO is localized on the pyrido ring, facilitating electron donation to FAD in PPO. The hexahydro compound’s saturated core may shift HOMO localization, altering interaction dynamics .
Biological Activity
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of hexahydropyrido[4,3-d]pyrimidine derivatives typically involves multi-component reactions. For example, a recent study highlighted a one-pot synthesis using 4-hydroxycoumarin and arylglyoxals in the presence of L-proline as a catalyst, yielding various pyrrolo[3,2-d]pyrimidine derivatives . Such methodologies are crucial for developing compounds with enhanced biological activity.
Biological Activity
The biological activities of hexahydropyrido derivatives are broad and include:
- Antitumor Activity : Several studies indicate that pyrimidine derivatives exhibit potent antitumor properties. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit tumor growth effectively .
- Antimicrobial Properties : Compounds in this class demonstrate significant antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival.
- Antiviral Effects : Research has indicated that some derivatives can inhibit viral replication, showcasing potential as antiviral agents.
- Anti-inflammatory Effects : Certain hexahydropyrido derivatives have been reported to reduce inflammation markers in vitro and in vivo models.
Understanding the mechanisms through which this compound exerts its effects is essential. Key mechanisms include:
- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in critical metabolic pathways. For example, some compounds have shown to inhibit MIF (macrophage migration inhibitory factor), which plays a role in inflammatory responses and cancer progression .
- Receptor Modulation : Certain compounds have been identified as antagonists for hormone receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a thieno[2,3-d]pyrimidine derivative demonstrated high binding affinity and potent antagonistic activity against the human LHRH receptor .
Case Study 1: Antitumor Activity
In a study involving castrated male cynomolgus monkeys, a thienopyrimidine derivative was administered orally at a dosage of 30 mg/kg. The results showed significant suppression of plasma LH levels for over 24 hours, indicating its potential use in treating hormone-sensitive tumors .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of hexahydropyrido derivatives against resistant strains of bacteria. The study reported IC50 values indicating potent antibacterial activity comparable to established antibiotics .
Table 1: Biological Activities of Hexahydropyrido Derivatives
Q & A
Q. How can this scaffold be repurposed for non-pharmaceutical applications (e.g., materials science)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
